2,5-Diphenyl-3-thiophenethiol
Description
Contextualization within Thiophene-Based Sulfur Heterocycles Research
Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, serves as a fundamental building block in a vast array of organic molecules. researchgate.netsioc-journal.cnthieme-connect.de Its unique electronic properties, arising from the interaction of the sulfur atom's lone pairs with the π-system of the diene, impart a distinct reactivity profile compared to its carbocyclic analogue, benzene. thieme-connect.de The functionalization of the thiophene ring at its various positions leads to a diverse family of derivatives with a wide spectrum of chemical and physical properties.
Thiophenethiols, also known as mercaptothiophenes, are a subclass of thiophene derivatives characterized by the presence of a thiol (-SH) group attached to the thiophene ring. The position of this thiol group, along with the nature and placement of other substituents, profoundly influences the molecule's reactivity, acidity, and potential for further chemical transformations. The synthesis of thiophenethiols can be challenging, particularly for the 3-substituted isomers, due to the preferential reactivity of the 2- and 5-positions of the thiophene ring. rsc.org
2,5-Diphenyl-3-thiophenethiol belongs to this class of compounds, featuring phenyl groups at the 2- and 5-positions and a thiol group at the 3-position. The presence of the two phenyl groups is expected to significantly impact the electronic and steric environment of the thiophene core and the thiol functionality.
Significance in Contemporary Organic and Materials Chemistry Investigations
The scientific interest in this compound stems from the potential synergistic effects of its constituent parts. 2,5-Diphenylthiophene (B121853) itself is a well-studied compound with applications in organic electronics due to its extended π-conjugated system. unibo.it Thiophene derivatives, in general, are integral components in the development of organic semiconductors, field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
The introduction of a thiol group at the 3-position of the 2,5-diphenylthiophene scaffold opens up new avenues for research. Thiols are known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. This property is crucial for the development of molecular electronics and sensors. nih.gov The thiol group can also participate in a variety of chemical reactions, including oxidation to disulfides, alkylation, and metal-catalyzed cross-coupling reactions, providing a handle for further molecular elaboration and the synthesis of more complex architectures. The potential for intramolecular interactions between the thiol group and the phenyl substituents could also lead to unique conformational and reactive properties.
Chemical and Physical Properties
| Property | Value (Estimated) |
| Molecular Formula | C₁₆H₁₂S₂ |
| Molecular Weight | 268.40 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be higher than 2,5-diphenylthiophene (152-153 °C) due to potential hydrogen bonding from the thiol group |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and THF |
Research Findings
Direct research on this compound is limited in the available literature. However, the synthesis of related compounds provides a logical pathway to its preparation. The synthesis would likely involve the initial formation of 2,5-diphenylthiophene, which can be achieved through various methods, followed by the introduction of the thiol group at the 3-position.
One plausible synthetic route could involve the halogenation of 2,5-diphenylthiophene at the 3-position, followed by a nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide. Alternatively, lithiation of a 3-halo-2,5-diphenylthiophene derivative followed by quenching with elemental sulfur could yield the desired thiophenethiol. rsc.org
The reactivity of this compound is anticipated to be rich and varied. The thiol group can undergo oxidation to form the corresponding disulfide, a common reaction for thiols. It can also be alkylated to form thioethers or participate in metal-catalyzed cross-coupling reactions to form new carbon-sulfur bonds. The aromatic thiophene ring, influenced by the electron-donating thiol group and the phenyl substituents, would be susceptible to electrophilic substitution reactions, although the regioselectivity of such reactions would be complex.
Structure
3D Structure
Properties
CAS No. |
101306-13-2 |
|---|---|
Molecular Formula |
C16H12S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2,5-diphenylthiophene-3-thiol |
InChI |
InChI=1S/C16H12S2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,17H |
InChI Key |
UHTSLWWBIQXNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CC=C3)S |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 2,5 Diphenyl 3 Thiophenethiol and Its Derivatives
Strategies for Carbon-Sulfur Bond Formation in Thiophenethiols
The creation of the thiol group on the thiophene (B33073) ring is a critical step that can be achieved through various synthetic routes. These methods primarily involve either the direct introduction of sulfur onto a pre-existing thiophene scaffold or the construction of the thiophene ring itself from sulfur-containing precursors.
Direct sulfurization is a common and effective method for synthesizing thiophenethiols. This approach typically involves the metalation of a thiophene derivative, followed by quenching the resulting organometallic intermediate with elemental sulfur.
A well-established procedure involves the lithiation of a halothiophene. For instance, the synthesis of 3-thiophenethiol can be accomplished by treating 3-bromothiophene (B43185) with n-butyllithium to form 3-thienyllithium, which is then reacted with sulfur. orgsyn.orgorgsyn.orgorgsyn.org This general methodology can be extended to more substituted systems. To synthesize 2,5-Diphenyl-3-thiophenethiol, a plausible route would start from 3-bromo-2,5-diphenylthiophene. Metal-halogen exchange with an organolithium reagent would generate the corresponding 2,5-diphenyl-3-thienyllithium intermediate. Subsequent addition of powdered sulfur followed by an acidic workup would yield the target thiol. orgsyn.orgorgsyn.org
An analogous reaction using Grignard reagents is also possible, where a thienylmagnesium halide is reacted with sulfur. orgsyn.org For example, 2-thienylmagnesium bromide can be sulfurized to produce 2-thiophenethiol. orgsyn.org Another direct approach, though less common for specifically substituted thiols, involves reacting the parent heterocycle with reagents like sodium sulfide (B99878) or hydrogen sulfide under basic conditions. chembk.com
Table 1: Examples of Direct Sulfurization for Thiophenethiol Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Bromothiophene | 1. n-Butyllithium 2. Sulfur | 3-Thiophenethiol | 63% | orgsyn.orgorgsyn.org |
| Thiophene | 1. n-Butyllithium 2. Sulfur | 2-Thiophenethiol | 65-70% | orgsyn.org |
| Bromobenzene | 1. n-Butyllithium 2. Sulfur | Thiophenol | 62% | orgsyn.orgorgsyn.org |
An alternative to functionalizing a pre-formed ring is to construct the thiophene ring itself from acyclic precursors containing sulfur. These cyclization reactions offer a high degree of flexibility in introducing various substituents.
The Paal-Knorr thiophene synthesis is a classical method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. For the synthesis of a 2,5-diphenylthiophene (B121853) core, the starting material would be 1,4-diphenyl-1,4-butanedione. asianpubs.org Subsequent introduction of the thiol group at the 3-position would be required.
The Gewald reaction is another powerful one-pot method for synthesizing polysubstituted thiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. This approach is highly versatile for creating thiophenes with multiple functional groups. organic-chemistry.org
Other cyclization strategies include the reaction of primary amines, carbon disulfide, and α-haloketones, which can lead to the formation of substituted thiophene derivatives. researchgate.net Additionally, condensation reactions of thioglycolic acid derivatives with α,β-acetylenic esters can also serve as a route to functionalized thiophenes. researchgate.net In some cases, thiophene endoperoxides, formed from the photo-oxygenation of thiophenes, can act as sulfur transfer agents to form other sulfur heterocycles like thiiranes, highlighting the reactivity of sulfur-containing intermediates. rsc.org
Functionalization and Derivatization of the Thiophenethiol Moiety
The introduction of the phenyl groups onto the thiophene ring is most efficiently achieved using modern cross-coupling methodologies. These reactions, catalyzed by transition metals, allow for the precise formation of carbon-carbon bonds between the thiophene core and phenyl groups. This can be done either by starting with a dihalothiophene and coupling it with phenyl-containing reagents or by arylating a pre-existing thiophene.
Palladium and nickel complexes are the most prominent catalysts for the synthesis of aryl-substituted thiophenes. These methods offer excellent functional group tolerance and high yields. mdpi.comnih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used transformations in organic synthesis for forming C-C bonds. nih.gov The Suzuki-Miyaura coupling is a premier method for this purpose, reacting a halothiophene (e.g., 2,5-dibromo-3-lithiothiophene protected as a thioether) with an arylboronic acid or its ester derivative. mdpi.comrasayanjournal.co.inresearchgate.net These reactions are known for their mild conditions and tolerance of a wide range of functional groups. mdpi.com
Another significant palladium-catalyzed method is the direct C-H arylation of thiophenes. organic-chemistry.org This approach avoids the pre-functionalization step of halogenation, making it a more atom-economical process. A thiophene substrate can be directly coupled with an aryl halide in the presence of a palladium catalyst to install the phenyl groups. organic-chemistry.org
Table 2: Selected Palladium-Catalyzed Systems for Arylthiophene Synthesis
| Thiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | mdpi.com |
| Thiophenes | Aryl Bromides | Bis(alkoxo)palladium complex | Not specified | Not specified | organic-chemistry.org |
| 2-Halothiophenes | Triarylbismuths | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | sorbonne-universite.fr |
As an economical and sustainable alternative to palladium, nickel-based catalytic systems have gained significant attention for cross-coupling reactions. rasayanjournal.co.inresearchgate.net Nickel catalysts can effectively mediate Suzuki-Miyaura reactions, coupling aryl halides with arylboronic acids to produce biaryls, including arylthiophenes, often with high efficiency. rasayanjournal.co.inresearchgate.net
For example, a ligand-free system using Ni(cod)₂ and K₂CO₃ in a deep eutectic solvent (DES) has been developed for the synthesis of 2-arylthiophenes from bromothiophenes and arylboronic acids. rasayanjournal.co.inresearchgate.net This method offers the advantages of being environmentally benign and utilizing an inexpensive catalyst. rasayanjournal.co.inresearchgate.net Nickel catalysis is also applicable for the Kumada-type coupling of a thienyl Grignard reagent with an aryl halide. mdpi.com Furthermore, nickel complexes have been shown to catalyze the cross-coupling of thiophenols with arylboronic acids, which is a relevant transformation for the derivatization of the final product. rsc.org
Table 3: Selected Nickel-Catalyzed Systems for Arylthiophene Synthesis
| Thiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Bromothiophenes | Arylboronic Acids | Ni(cod)₂ | K₂CO₃ | Deep Eutectic Solvent | rasayanjournal.co.inresearchgate.net |
| 3,4-Dibromothiophene | (S)-2-methyloctylmagnesium bromide | Ni(dppp)Cl₂ | - | Not specified | mdpi.com |
| Thiophenols | Arylboronic Acids | NiCl₂ / 2,2′-bipyridine | Not specified | Not specified | rsc.org |
| 2-Fluorobenzofurans* | Arylboronic Acids | Ni(cod)₂ / PCy₃ | K₃PO₄ | Toluene/MeOH/H₂O | beilstein-journals.org |
Note: While not a thiophene, this demonstrates nickel's capability in C-F activation for cross-coupling, a challenging but valuable transformation.
Thiolate Chemistry and Nucleophilic Transformations
The thiol group in this compound and its derivatives can be readily deprotonated to form a thiolate anion. This thiolate is a potent nucleophile and can participate in a variety of nucleophilic substitution and addition reactions. The reactivity of the thiolate is influenced by factors such as the solvent, the counterion, and the nature of the electrophile.
One of the most common nucleophilic transformations is the S-alkylation of the thiolate with alkyl halides. This reaction proceeds via an SN2 mechanism, where the thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com The rate of this reaction is sensitive to steric hindrance at the alkyl halide, with primary alkyl halides reacting faster than secondary, and tertiary alkyl halides being generally unreactive. masterorganicchemistry.com
The thiolate can also undergo Michael addition to α,β-unsaturated carbonyl compounds. In this reaction, the soft nucleophilic sulfur atom preferentially attacks the β-carbon of the unsaturated system. This 1,4-conjugate addition is a powerful tool for the formation of new carbon-sulfur bonds and the synthesis of more complex molecules.
Furthermore, the thiolate can act as a nucleophile in ring-opening reactions of epoxides. The attack of the thiolate on one of the electrophilic carbons of the epoxide ring leads to the formation of a β-hydroxy sulfide. This reaction is typically carried out under basic conditions to ensure the presence of the thiolate anion.
The nucleophilicity of the thiolate can be modulated by the reaction conditions. In polar aprotic solvents, the "naked" thiolate anion is highly reactive. In protic solvents, the thiolate is solvated through hydrogen bonding, which can reduce its nucleophilicity. The choice of the counterion can also play a role, with larger, more polarizable cations leading to a more reactive thiolate.
Electrophilic Transformations and Functionalization of the Thiol Group
The thiol group of this compound can also undergo electrophilic transformations, allowing for a diverse range of functionalizations. These reactions typically involve the reaction of the thiol with an electrophilic reagent, leading to the formation of a new bond to the sulfur atom.
A common electrophilic transformation is the oxidation of the thiol to form a disulfide. This can be achieved using a variety of oxidizing agents, such as iodine or hydrogen peroxide. The disulfide bond can be subsequently cleaved back to the thiol using a reducing agent, providing a useful protective group strategy in multi-step syntheses.
The thiol group can also be converted into a thioether through reaction with an electrophile in the presence of a base. This is a versatile method for introducing a wide variety of substituents onto the sulfur atom. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base will yield the corresponding thioether.
Furthermore, the thiol can react with electrophilic trifluoromethylthiolating reagents to introduce a trifluoromethylthio (SCF3) group. rsc.orgrsc.org This functionalization is of interest due to the unique electronic properties conferred by the trifluoromethyl group. The reaction often requires an acid promoter to activate the electrophilic reagent. rsc.orgrsc.org
The thiol group can also participate in addition reactions to alkynes, leading to the formation of vinyl sulfides. This reaction can be initiated by radicals or proceed through a nucleophilic addition mechanism, depending on the reaction conditions and the nature of the alkyne.
Table 1: Examples of Electrophilic Transformations of Thiols
| Starting Material | Reagent | Product Type |
| Thiol | Halogen (e.g., I2) | Disulfide |
| Thiol | Alkyl Halide, Base | Thioether |
| Thiol | Electrophilic SCF3 Reagent | Trifluoromethyl Thioether |
| Thiol | Alkyne | Vinyl Sulfide |
This table provides a generalized overview of common electrophilic transformations of thiols and is not specific to this compound.
Elucidation of Reaction Mechanisms in Thiophenethiol Synthesis and Transformation
Investigation of SN2 Reaction Pathways
The synthesis and transformation of thiophenethiols and their derivatives frequently involve bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing S-functionalized derivatives of this compound, the corresponding thiolate acts as a potent nucleophile. The SN2 mechanism is characterized by a concerted process where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. wikipedia.orgmasterorganicchemistry.comyoutube.com This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com
The rate of the SN2 reaction is dependent on the concentrations of both the nucleophile (thiophenethiolate) and the substrate (e.g., an alkyl halide). youtube.com Steric hindrance around the reaction center of the electrophile significantly impacts the reaction rate, with less substituted substrates reacting more readily. masterorganicchemistry.com For instance, primary alkyl halides are more reactive towards thiophenethiolates than secondary halides, while tertiary halides are generally unreactive via the SN2 pathway. masterorganicchemistry.com The nature of the leaving group also plays a crucial role; good leaving groups are weak bases that can stabilize the negative charge after departure.
Understanding Organometallic Intermediate Formation (e.g., Thienyllithium, Grignard Reagents)
Organometallic intermediates, particularly thienyllithium and thienyl Grignard reagents, are pivotal in the synthesis of thiophene derivatives, including precursors to this compound. youtube.commasterorganicchemistry.com Thienyllithium reagents are typically formed through a lithium-halogen exchange reaction or by direct deprotonation of an acidic thiophene proton with a strong organolithium base like n-butyllithium. acs.orgnih.gov Thiophene's hydrogens are more acidic than those of benzene, making this deprotonation feasible. acs.org
Thienyl Grignard reagents are prepared by reacting a halothiophene with magnesium metal. masterorganicchemistry.comchemdad.com Both thienyllithium and thienyl Grignard reagents feature a nucleophilic carbon atom on the thiophene ring, enabling the formation of carbon-carbon bonds through reactions with various electrophiles. youtube.com These organometallic species are highly reactive and must be handled under inert, anhydrous conditions as they react readily with protic solvents. youtube.com
Table 2: Common Organometallic Reagents in Thiophene Chemistry
| Reagent Type | General Formula | Typical Preparation |
| Thienyllithium | Th-Li | Halogen-lithium exchange or deprotonation of thiophene |
| Thienyl Grignard | Th-MgX (X=Cl, Br, I) | Reaction of halothiophene with magnesium metal |
This table provides a general overview of organometallic reagents used in thiophene synthesis.
Proton Abstraction and Anionic Polymerization Initiation
The acidity of protons on the thiophene ring, particularly at the α-positions, allows for proton abstraction by strong bases. acs.org This can be a competing reaction in processes involving organometallic reagents. For instance, in the context of anionic polymerization of vinylthiophenes, the initiator (e.g., an organolithium compound) can either add to the vinyl group to initiate polymerization or abstract a proton from the thiophene ring. acs.org
The resulting thienyl anion from proton abstraction can itself act as an initiator for polymerization, potentially leading to branched or cross-linked polymers. afinitica.com The propensity for proton abstraction versus nucleophilic addition is influenced by factors such as the basicity of the initiator, the substitution pattern on the thiophene ring, and the reaction temperature. In some cases, the abstraction of a proton from a monomer can lead to chain termination or transfer, affecting the molecular weight and properties of the resulting polymer. mdpi.com
Cascade and Tandem Reaction Sequences in Complex Synthesis
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgglobalresearchonline.net These processes are highly atom-economical and can rapidly build molecular complexity from simple starting materials. wikipedia.org In the realm of thiophene chemistry, cascade reactions have been developed for the efficient synthesis of highly substituted thiophenes. rsc.org
One example involves the [3+2] cascade cyclization of pyridinium (B92312) 1,4-zwitterionic thiolates with activated allenes to produce tetrasubstituted thiophenes. rsc.org Such reactions often proceed through a series of interconnected steps, which can include nucleophilic attacks, cyclizations, and rearrangements. globalresearchonline.net The design of a successful cascade reaction requires a careful understanding of the reactivity of the functional groups involved and the reaction conditions that favor the desired sequence of transformations. These methodologies offer an elegant and efficient approach to constructing complex thiophene-containing molecules, including derivatives that could be related to this compound. acs.orgacs.org
Advanced Spectroscopic Investigations and Structural Elucidation of 2,5 Diphenyl 3 Thiophenethiol
Vibrational Spectroscopy for Molecular Structure and Conformation
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 2,5-Diphenyl-3-thiophenethiol. These vibrations, which are specific to the types of bonds and their arrangement within the molecule, provide a unique fingerprint for its structural identification and conformational analysis.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The presence of the thiol (-SH) group gives rise to a weak but distinct S-H stretching vibration, typically observed in the 2550-2600 cm⁻¹ region. The aromatic nature of the compound is confirmed by the C-H stretching vibrations of the phenyl rings, which appear above 3000 cm⁻¹. The thiophene (B33073) ring itself contributes to a complex pattern of bands, including C-H stretching, C=C ring stretching, and C-S stretching modes. Theoretical calculations on related substituted thiophenes support the assignment of these vibrational frequencies. nih.gov
Key expected vibrational bands for this compound are summarized in the table below, based on data from analogous compounds. researchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 | Medium |
| Thiophene C-H Stretch | Thiophene Ring | ~3100 | Medium |
| S-H Stretch | Thiol Group | 2600 - 2550 | Weak |
| Aromatic C=C Stretch | Phenyl Rings | 1600, 1585, 1500, 1450 | Strong |
| Thiophene Ring C=C Stretch | Thiophene Ring | 1550 - 1400 | Medium |
| C-S Stretch | Thiophene Ring | 750 - 600 | Medium |
| C-H Out-of-Plane Bending | Phenyl/Thiophene | 900 - 675 | Strong |
Raman Spectroscopic Studies
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and those involving less polar bonds. For this compound, the Raman spectrum is expected to be dominated by intense signals from the thiophene ring's symmetric stretching modes. scispace.comuow.edu.au Studies on similar α,α'-diphenyl substituted oligothiophenes show that the most intense Raman band corresponds to a symmetric C=C stretching mode of the thiophene backbone, often appearing around 1450-1500 cm⁻¹. acs.org The phenyl ring vibrations also contribute significantly to the spectrum. DFT calculations on substituted benzenes and thiophenes have shown that hybrid functionals like B3LYP can predict Raman band positions with high accuracy, typically within ±10 cm⁻¹ of experimental values. acs.orgnih.gov
The following table outlines the principal Raman bands anticipated for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Thiophene Ring Symmetric Stretch | Thiophene Ring | 1500 - 1450 | Strong |
| Phenyl Ring Breathing Mode | Phenyl Rings | ~1000 | Strong |
| C-S Symmetric Stretch | Thiophene Ring | ~700 | Medium |
| S-H Stretch | Thiol Group | 2600 - 2550 | Weak |
| C-H Bending | Phenyl/Thiophene | 1300 - 1000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, providing precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. Although specific experimental data for this exact compound is not widely published, the chemical shifts can be reliably estimated based on extensive data for substituted phenylthiophenes. nih.govpsu.eduacs.orgoup.com
The ¹H NMR spectrum would show distinct signals for the protons on the phenyl rings and the single proton on the thiophene ring at the 4-position. The thiol proton would appear as a singlet, with its chemical shift being concentration and solvent dependent. The ¹³C NMR spectrum would display signals for all unique carbon atoms, including the two carbons of the thiophene ring attached to the phenyl groups (C2, C5), the two carbons bearing the thiol and a hydrogen (C3, C4), and the carbons of the phenyl substituents. Calculations on 3-phenylthiophene (B186537) derivatives provide a strong basis for these assignments. nih.gov
| Atom Position | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Thiophene H-4 | 7.1 - 7.3 | 120 - 125 |
| Thiol S-H | 3.0 - 4.0 | - |
| Phenyl H (ortho) | 7.5 - 7.7 | 127 - 129 |
| Phenyl H (meta) | 7.3 - 7.5 | 128 - 130 |
| Phenyl H (para) | 7.2 - 7.4 | 125 - 127 |
| Thiophene C-2, C-5 | - | 140 - 145 |
| Thiophene C-3 | - | 115 - 120 |
| Thiophene C-4 | - | 120 - 125 |
| Phenyl C (ipso) | - | 133 - 136 |
Note: Chemical shifts are relative to TMS and are estimates based on data from analogous compounds. nih.govpsu.edu
X-ray Absorption Spectroscopy for Electronic Structure and Chemical Bonding Analysis
Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic structure and chemical bonding of sulfur-containing materials like this compound. nih.gov The technique provides insights into the unoccupied molecular orbitals and the local coordination environment of the sulfur atom.
Sulfur K-edge Near-Edge X-ray Absorption Fine Structure (XANES) for Chemical Bonding Insights
The Sulfur K-edge XANES spectrum arises from the excitation of a sulfur 1s core electron to unoccupied molecular orbitals. researchgate.net For thiophenic compounds, the most prominent features in the near-edge region are transitions to unoccupied π* and σ* orbitals. nih.govacs.org The primary, most intense feature, often called the white line, corresponds to a dipole-allowed transition from the S 1s orbital to unoccupied molecular orbitals with significant S 3p character. uu.nl
In substituted thiophenes, this white line is often composed of two main transitions:
1s → (S–C)π : A lower energy transition corresponding to the excitation into the lowest unoccupied molecular orbital (LUMO) which has π character arising from the sulfur-carbon bonds within the aromatic ring.
1s → (S–C)σ *: Higher energy transitions to sigma anti-bonding orbitals associated with the S-C bonds.
The precise energies of these transitions are highly sensitive to the nature of the substituents on the thiophene ring. acs.orgrsc.org Electron-donating groups tend to increase the electron density on the sulfur atom, leading to a shift in transition energies, while electron-withdrawing groups have the opposite effect. For this compound, the phenyl and thiol groups will modulate the electronic structure, influencing the energies and intensities of these characteristic transitions.
| Transition Type | Description | Typical Energy (eV) |
| 1s → (S–C)π | Excitation to anti-bonding pi orbitals of S-C bonds | ~2470 - 2471 |
| 1s → (S–C)σ | Excitation to anti-bonding sigma orbitals of S-C bonds | ~2471 - 2473 |
Note: Energies are approximate and based on studies of various substituted thiophenes. nih.govrsc.org
Sensitivity to Conformational Changes and Rotational Barriers (e.g., S-C Bond Rotation)
The fine structure of the XANES spectrum is intrinsically linked to the molecule's geometric and electronic structure. Any conformational changes, such as the rotation of the phenyl groups relative to the thiophene plane, will alter the degree of π-conjugation and the overlap of molecular orbitals. This, in turn, modifies the energy and transition probability of the S 1s electron to the unoccupied states, which would be reflected as changes in the XANES spectral features. nih.gov
Photoelectron Spectroscopy for Electronic Interactions and Orbital Contributions
Theoretical calculations, such as those employing Density Functional Theory (DFT), on DPT reveal a complex interplay between the thiophene ring and the appended phenyl groups. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior of these molecules. For DPT, the HOMO-LUMO gap is a critical parameter, and its value is influenced by the molecular geometry and substituent effects. rsc.org
The introduction of a thiol (-SH) group at the 3-position of the thiophene ring in this compound is expected to significantly modulate its electronic structure. The sulfur atom of the thiol group possesses lone pairs of electrons that can participate in the π-system of the thiophene ring, a phenomenon that can be probed by PES. This interaction would likely raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted DPT.
A hypothetical PES spectrum of this compound would be expected to show distinct ionization bands corresponding to the different molecular orbitals. The low-energy region of the spectrum would be dominated by ionizations from the π-orbitals of the diphenylthiophene framework. The introduction of the thiol group would likely introduce a new feature or shift existing ones due to the contribution of the sulfur lone pair electrons to the molecular orbitals. Time-resolved PES studies on related systems have demonstrated the ability to track ultrafast dynamics following photoexcitation, a technique that could, in principle, be applied to understand the excited state behavior of this compound. nih.gov
Table 1: Predicted Electronic Properties of this compound based on related structures
| Property | Predicted Characteristic | Basis of Prediction |
| HOMO Energy | Higher than 2,5-diphenylthiophene (B121853) | Contribution from the thiol sulfur lone pairs |
| LUMO Energy | Similar to 2,5-diphenylthiophene | Primarily influenced by the diphenylthiophene π-system |
| HOMO-LUMO Gap | Smaller than 2,5-diphenylthiophene | Destabilization of the HOMO by the thiol group |
| Key PES Features | Ionization bands from thiophene and phenyl π-orbitals, and a feature related to the thiol sulfur | Comparison with PES of thiols and aromatic compounds |
Crystallographic Studies of this compound and Related Structures for Solid-State Arrangement
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the solid-state arrangements of numerous related aryl-substituted thiophenes provide a strong basis for predicting its crystallographic behavior. tandfonline.comresearchgate.net The packing of these molecules in the solid state is governed by a balance of intermolecular interactions, including van der Waals forces, π-π stacking, and C-H···π interactions. mdpi.com
For many substituted thiophene oligomers, two primary packing motifs are observed: the herringbone and the π-π stacking arrangements. tandfonline.comresearchgate.net In the herringbone packing, molecules are arranged in a "side-to-face" manner, maximizing C-H···π interactions. In contrast, the π-π stacking motif involves a "face-to-face" arrangement of the aromatic rings, which is favorable for charge transport in organic electronic materials. The specific packing adopted is highly dependent on the nature and position of the substituents on the thiophene ring.
In the case of 2,5-diphenylthiophene, the linear and planar nature of the molecule would favor efficient packing. The introduction of a thiol group at the 3-position in this compound would introduce the possibility of hydrogen bonding (S-H···S or S-H···π), which could significantly influence the crystal packing. Hydrogen bonding is a relatively strong intermolecular force that could lead to the formation of specific supramolecular architectures, such as dimers or chains.
Table 2: Expected Crystallographic Data and Packing Motifs for this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of similar size and shape |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Dependent on the presence of specific intermolecular interactions |
| Dominant Packing Motif | Herringbone or π-π stacking, potentially influenced by hydrogen bonding | Observations from related aryl-substituted thiophenes tandfonline.comresearchgate.net |
| Key Intermolecular Interactions | van der Waals forces, C-H···π interactions, π-π stacking, S-H···S or S-H···π hydrogen bonds | Presence of aromatic rings and a thiol group |
| Dihedral Angles (Thiophene-Phenyl) | Non-zero, indicating some twisting | Steric hindrance between the rings and substituents |
The precise solid-state structure of this compound can only be definitively determined through single-crystal X-ray diffraction analysis. Such a study would provide invaluable information on bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern its properties in the solid state.
Computational and Theoretical Chemistry of 2,5 Diphenyl 3 Thiophenethiol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule like 2,5-Diphenyl-3-thiophenethiol, various computational techniques can be employed to model its electronic structure and forecast its reactivity.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are centered on determining the electron density of a system to derive its energy and, consequently, other properties. For thiophene (B33073) derivatives, DFT is routinely used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. rsc.orgnih.gov
A common approach involves using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, which incorporates a portion of the exact Hartree-Fock exchange, enhancing its accuracy for a wide range of chemical systems. researchgate.netresearchgate.net This functional is typically paired with Pople-style basis sets, like 6-311G or 6-311++G(d,p), which provide a flexible description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling systems with lone pairs and potential hydrogen bonding. nih.govscience.gov DFT calculations can elucidate the preferred conformation of the phenyl rings relative to the thiophene core and the orientation of the thiol group. Furthermore, these calculations can predict sites of reactivity by mapping the electrostatic potential onto the electron density surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. researchgate.net
Semi-Empirical Methods (e.g., PM3)
Semi-empirical methods offer a computationally less intensive alternative to DFT, making them suitable for very large molecules or for preliminary, high-throughput screening. acs.org These methods are based on the Hartree-Fock formalism but simplify the calculations by omitting certain complex integrals and introducing parameters derived from experimental data to compensate. acs.org
Parametric Model 3 (PM3) is a widely used semi-empirical method that is part of the Neglect of Diatomic Differential Overlap (NDDO) family. beilstein-journals.org While AM1 (Austin Model 1) takes some parameter values from spectroscopic measurements, PM3 treats them as optimizable values to best reproduce experimental heats of formation. researchgate.net PM3 has been successfully applied to study thiophene oligomers and to rationalize the reactivity and regioselectivity in reactions involving thiophene-containing systems. acs.orgresearchgate.net For a molecule like this compound, PM3 could be used for initial conformational searches to identify low-energy structures before refining them with more accurate DFT or ab initio calculations.
Higher-Level Ab Initio Calculations for Energetic Refinement
Ab initio (from first principles) calculations are based solely on the laws of quantum mechanics and the values of fundamental physical constants, without the use of empirical parameters. While DFT is itself a type of ab initio method, the term "higher-level ab initio" typically refers to wavefunction-based methods that systematically improve upon the Hartree-Fock approximation, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory.
These methods are computationally very demanding but offer a higher degree of accuracy, especially for calculating reaction energies, activation barriers, and bond dissociation energies. science.gov For thiophenethiols, a key area of investigation is the potential for tautomerism between the thiol (-SH) form and the thione (=S) form. science.gov High-level ab initio calculations can provide very accurate relative energies of these tautomers, helping to determine the predominant species under different conditions. science.govkoreascience.kr They are also the gold standard for refining the energies of transition states and intermediates in reaction mechanisms that may have been initially explored with DFT or semi-empirical methods. science.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. acs.org The energy and spatial distribution of these orbitals dictate how the molecule interacts with other species.
Energy Gap (ΔE) and Its Implications for Electronic Behavior
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more easily excitable and thus more reactive. researchgate.net
In the context of materials science, the HOMO-LUMO gap is analogous to the band gap in semiconductors. acs.orgrsc.org Thiophene-based conjugated polymers are widely studied for organic electronics, and tuning the HOMO-LUMO gap is a key strategy in designing materials with specific electronic or optical properties. acs.orgrsc.org For this compound, the phenyl and thiol substituents on the thiophene ring will influence the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy. rsc.org DFT calculations are the standard method for computing these orbital energies and the resulting gap. researchgate.net
Interactive Table: Representative FMO Energies for Aryl-Substituted Thiophene Systems
Note: The following data are illustrative examples from computational studies on related thiophene derivatives and are intended to provide representative values. Specific calculations for this compound are not publicly available.
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
| Thiol-ended Dibenzothiophene Complex (Cr-TED) | -5.15 | -2.01 | 3.14 | DFT/B3LYP |
| Thiol-ended Dibenzothiophene Complex (W-TED) | -5.18 | -2.11 | 3.07 | DFT/B3LYP |
| Diketopyrrolopyrrole-Quaterthiophene Polymer (PDPP4T) | -5.32 | -3.54 | 1.78 | Cyclic Voltammetry/DFT |
| Diketopyrrolopyrrole-Thienothiophene Polymer (PDPPTTT) | -5.20 | -3.50 | 1.70 | Cyclic Voltammetry/DFT |
Data sourced from references researchgate.netacs.org.
Orbital Interactions and Charge Transfer Mechanisms
The spatial distribution of the HOMO and LUMO provides crucial information about reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, so its location highlights the most nucleophilic sites. The LUMO is the orbital that is most likely to accept electrons, and its location indicates the most electrophilic sites. acs.org
In this compound, the HOMO is expected to have significant contributions from the sulfur-rich thiophene ring and the thiol group, which are electron-donating. The LUMO is likely to be distributed across the π-conjugated system of the thiophene and phenyl rings. This distribution is key to understanding how the molecule participates in charge transfer processes. For instance, when interacting with a metal surface, electrons may be donated from the HOMO to the metal, or accepted from the metal into the LUMO, forming chemical bonds. researchgate.net In donor-acceptor molecular systems, the overlap between the HOMO of the donor part and the LUMO of the acceptor part determines the efficiency of intramolecular charge transfer, a process fundamental to the function of many organic electronic devices. acs.org
Conformational Landscape and Tautomerism Studies
The three-dimensional structure and the potential for isomerization are fundamental aspects of a molecule's chemistry, influencing its reactivity and physical properties. For this compound, key considerations include the rotational conformations of the phenyl groups and the potential for thiol-thione tautomerism.
This compound can theoretically exist in equilibrium with its tautomeric form, 2,5-diphenyl-3(2H)-thiophenethione. This type of prototropic tautomerism involves the migration of a proton between the sulfur and a carbon atom of the thiophene ring.
Figure 1: Thiol-Thione Tautomerism in this compound
(Simplified 2D representation)
Computational studies on related heterocyclic systems, such as 1,2,4-triazole-3-thiols and 4-phenyl-4-thiazoline-2-thiones, have consistently shown that the thione form is often thermodynamically more stable than the thiol form in the gas phase and in various solvents. jocpr.comscience.gov Quantum chemical calculations using DFT methods are typically employed to determine the relative energies of the tautomers and the energy barrier for the interconversion. najah.edu While specific calculations for this compound are not available, it is plausible that the thione form would also be a significant, if not the dominant, species at equilibrium.
Table 3: Hypothetical Relative Energies for Thiol-Thione Tautomers (Note: This table is illustrative, based on findings for other heterocyclic thiols, as specific data for this compound is not published.)
| Tautomer | Relative Energy (Gas Phase, kcal/mol) |
| This compound (Thiol) | 2.0 - 5.0 |
| 2,5-Diphenyl-3(2H)-thiophenethione (Thione) | 0.0 (Reference) |
| Transition State | 15 - 30 |
The position of the tautomeric equilibrium can be significantly influenced by the nature and position of substituents on the heterocyclic ring and any attached aryl groups. Studies on substituted 4-phenyl-1,2,4-oxadiazol-5(4H)-thiones and other related structures have shown that both electronic and steric effects of substituents play a crucial role. science.gov
Reaction Pathway Energetics and Transition State Analysis
Theoretical investigations into related, simpler thiophene and thiol systems can provide a foundational understanding of the types of reactions this molecule might undergo. For instance, studies on thiol-thione tautomerism in heterocyclic compounds reveal the energetic balance between the two forms, which is crucial for understanding reactivity. Similarly, research into the oxidative coupling of thiols or their participation in nucleophilic substitution and addition reactions offers insights into potential reaction pathways. The energetics of these pathways are highly dependent on the specific reactants, catalysts, and solvent conditions involved.
In the absence of direct computational data for this compound, any discussion of its reaction energetics would be speculative. A thorough computational analysis would require dedicated studies to model its behavior in specific chemical transformations. Such an investigation would involve:
Identification of potential reaction coordinates: Defining the geometric changes that occur as reactants transform into products.
Mapping the potential energy surface: Calculating the energy of the system at various points along the reaction coordinate to identify minima (reactants, intermediates, and products) and saddle points (transition states).
Transition state searching and frequency analysis: Locating the exact structure of the transition state and confirming it with the presence of a single imaginary frequency.
Without such a dedicated study, no specific data tables on reaction pathway energetics or transition state parameters for this compound can be provided. The scientific community awaits future research to illuminate the specific computational and theoretical characteristics of this compound's reactivity.
Reactivity and Chemical Transformations of 2,5 Diphenyl 3 Thiophenethiol
Oxidative Transformations of the Thiol Group
The thiol group is susceptible to oxidation, leading to a range of sulfur-containing functionalities. The most common of these transformations are the formation of disulfides and the further oxidation to sulfoxides and related species.
The oxidative coupling of thiols to form disulfides is a fundamental and well-established transformation in organic chemistry. orgsyn.org For 2,5-Diphenyl-3-thiophenethiol, this reaction would yield bis(2,5-diphenyl-3-thienyl) disulfide. While specific studies on the oxidative coupling of this compound are not extensively documented, the reactivity can be inferred from the behavior of related thiophenols and from general methods of disulfide synthesis.
A variety of oxidizing agents can be employed for this purpose. Mild oxidants are typically preferred to avoid over-oxidation to sulfoxides or sulfonic acids. Common reagents and conditions for the oxidative coupling of thiols to disulfides are summarized in Table 1. For instance, hydrogen peroxide in a suitable solvent like trifluoroethanol is an effective system for the high-yield synthesis of diphenyl disulfide from thiophenol. orgsyn.org Similarly, air oxidation, often catalyzed by metal salts, or the use of iodine in the presence of a base, are also common methods. A closely related isomer, 2,4-diphenyl-3-thiophenethiol, has been isolated as its disulfide following thermal decomposition of a 2,5-diaryl-1,4-dithiin, indicating the stability and accessibility of the disulfide linkage in this class of compounds.
Table 1: Common Reagents for Oxidative Coupling of Thiols to Disulfides
| Oxidizing Agent | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Trifluoroethanol, room temperature | orgsyn.org |
| Air (O₂) | Base or metal catalyst | researchgate.net |
| Iodine (I₂) | Base (e.g., triethylamine) | |
| Dimethyl sulfoxide (B87167) (DMSO) | Acid catalysis | |
| Ferric chloride (FeCl₃) | Various solvents |
The reaction proceeds via the formation of a thiyl radical intermediate, which then dimerizes to form the disulfide bond. The choice of oxidant and reaction conditions can be crucial in achieving high selectivity for the disulfide product.
Further oxidation of the thiol group or the corresponding disulfide can lead to the formation of sulfoxides and other related sulfur-containing species. The direct oxidation of thiols to sulfoxides is less common than the two-step process involving the formation of a disulfide first, followed by its oxidation. However, certain reagents can achieve this transformation directly.
The oxidation of sulfides to sulfoxides is a well-developed area of synthetic chemistry, with numerous methods available for this conversion. organic-chemistry.org These methods can be applied to the disulfide, bis(2,5-diphenyl-3-thienyl) disulfide, to potentially yield the corresponding thiosulfinate and subsequently other oxidized sulfur species. Reagents such as meta-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide with a catalyst, or sodium periodate (B1199274) are commonly used for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org In the context of thiophene (B33073) derivatives, 2-phenylsulfinyl-3-hexylthiophene has been synthesized and used as a monomer in polymerization reactions, demonstrating that the sulfoxide functionality is compatible with the thiophene ring. rsc.org
Functionalization and Cross-Coupling Reactions at the Thiophene Ring
The thiophene ring in this compound is a versatile platform for the introduction of new functional groups and for the construction of more complex molecular architectures through cross-coupling reactions.
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering an atom-economical approach to molecular diversification. sigmaaldrich.com In the case of this compound, the thiophene ring possesses a C-H bond at the C4 position that is a prime target for such reactions.
Directed metalation is a key strategy for achieving regioselective C-H functionalization. baranlab.orgorganic-chemistry.org The heteroatom of a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The thiol group, or more commonly a protected thiol group, can act as a DMG. In the context of this compound, the thiol group at the C3 position would direct metalation to the C4 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new substituents at this position. The general principle of directed ortho-metalation is applicable to a wide range of aromatic and heteroaromatic systems. organic-chemistry.orgchemistry-chemists.com
Table 2: Examples of Directed Metalation Groups (DMGs) and Their Relative Strengths
| Strength | Directing Metalation Group (DMG) |
| Strong | -CONR₂, -SO₂NR₂, -OMOM |
| Moderate | -OMe, -NR₂, -CF₃ |
| Weak | -S-Alkyl, -Cl |
This table provides a general hierarchy of DMG strength based on literature precedents. organic-chemistry.org
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable methods for the formation of carbon-carbon bonds. mdpi.comlibretexts.org To utilize this compound in such reactions, it would first need to be converted into a suitable derivative, typically a halogenated or boronic acid/ester derivative.
A halogenated derivative, for instance, 4-bromo-2,5-diphenyl-3-thiophenethiol, could be synthesized and then subjected to Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or heteroaryl substituent at the C4 position. The Suzuki-Miyaura reaction is known for its high functional group tolerance and has been successfully applied to a wide array of thiophene derivatives. mdpi.comrsc.org The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. liv.ac.uk
Photochemical Reactivity and Excited State Dynamics
The photochemistry of thiophene-containing compounds is a subject of significant interest due to their applications in materials science, particularly in organic electronics. The presence of the conjugated π-system encompassing the thiophene and phenyl rings in this compound suggests that it will exhibit interesting photochemical behavior.
Upon absorption of light, the molecule is promoted to an electronically excited state. msu.edu The subsequent decay pathways of this excited state can include fluorescence, phosphorescence, non-radiative decay, or photochemical reactions. Studies on related phenylthiophene compounds have shown that intersystem crossing to the triplet state can be an efficient process. researchgate.net The excited state dynamics are often complex and can involve rapid structural relaxation.
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. rsc.orgrsc.org For aromatic thiols, the thiol group can act as an electron donor. In the context of this compound, irradiation with light could lead to an excited state, making it a more potent reductant.
The process can be influenced by the presence of electron acceptors or donors in the reaction medium. A photocatalytic cycle could be initiated where the excited this compound transfers an electron to a suitable substrate, generating a radical cation of the thiophene and a radical anion of the acceptor. rsc.org Alternatively, it could accept an electron from a donor in a reductive quenching mechanism. The specific pathway, whether oxidative or reductive quenching, would depend on the redox potentials of the involved species and the reaction conditions. rsc.orgrsc.org
Formation of Photoproducts and Transient Intermediates (e.g., Thiocarbonyl Ylides)
The photolysis of sulfur-containing heterocyclic compounds can lead to a variety of photoproducts through transient intermediates. For thiophenes, photochemical reactions often involve isomerization. For instance, the irradiation of 2-phenylthiophene (B1362552) is known to yield 3-phenylthiophene (B186537). netsci-journal.comlookchem.com This rearrangement is thought to proceed through highly strained intermediates like Dewar thiophenes or cyclopropenyl thioketones. cdnsciencepub.com
In the case of this compound, similar ring isomerization could be a potential photochemical pathway. Furthermore, the thiol group itself can participate in photochemical reactions. It is conceivable that under certain conditions, transient species such as thiyl radicals could be formed through homolytic cleavage of the S-H bond.
Thiocarbonyl ylides are another class of transient intermediates known to form from the photolysis of certain sulfur compounds. cdnsciencepub.comresearchgate.net These 1,3-dipolar species are highly reactive and can undergo cycloaddition reactions. nih.govacs.org While there is no direct evidence for the formation of a thiocarbonyl ylide from this compound, the complex structure of the molecule allows for the possibility of various photochemical rearrangements leading to such intermediates.
Photochemical Desulfurization
Electrochemical Behavior and Redox Chemistry
The electrochemical properties of thiols and thiophene derivatives are of significant interest due to their relevance in materials science and organic synthesis.
Anodic Oxidation Processes and Dehydrogenative Coupling
Anodic oxidation involves the removal of electrons from a molecule at the surface of an anode. gamaaluminium.sk For thiols, a common anodic process is oxidative dehydrogenative coupling, which leads to the formation of disulfides. This process involves the oxidation of two thiol molecules to form a disulfide bond (S-S) with the concomitant loss of two protons and two electrons. For this compound, this would result in the formation of bis(2,5-diphenyl-3-thienyl) disulfide.
The potential at which this oxidation occurs is a key parameter and is influenced by the molecular structure and the solvent system. The phenyl substituents on the thiophene ring may influence the oxidation potential through electronic effects. Studies on other thiophenols have shown that such photooxidative coupling can be an efficient process. rsc.org
Electron Transfer Mechanisms in Solution and at Electrode Interfaces
The electron transfer from this compound, either in solution during a chemical reaction or at an electrode surface, can occur through different mechanisms. rsc.orglookchem.com A stepwise process might involve an initial single-electron transfer (SET) to form a radical cation, which can then undergo further reactions, such as deprotonation.
Alternatively, a concerted proton-coupled electron transfer (PCET) mechanism is possible, where the electron and a proton are transferred simultaneously. rsc.orgrsc.org PCET pathways can be advantageous as they often avoid the formation of high-energy charged intermediates. rsc.org The dominant mechanism for this compound would depend on factors such as the solvent, the pH of the solution, the nature of the oxidant or the electrode material, and the applied potential. The study of electron transfer mechanisms often involves techniques like cyclic voltammetry to probe the redox behavior and identify intermediates. rsc.org
Advanced Polymer Chemistry and Macromolecular Architectures Involving 2,5 Diphenyl 3 Thiophenethiol Moieties
Incorporation of 2,5-Diphenyl-3-thiophenethiol-Derived Units into Conjugated Polymers
The integration of this compound units into polymer backbones is a sophisticated process that begins with strategic monomer design and culminates in precisely controlled polymerization reactions. The ultimate goal is to create macromolecules with tailored properties for specific electronic and optoelectronic applications.
The creation of functional polymers hinges on the careful design of their constituent monomers. For thiophene-based polymers, this typically involves introducing reactive groups, such as halogens (bromine, iodine), onto the thiophene (B33073) ring to facilitate cross-coupling polymerization reactions. mdpi.comrsc.org In the case of a this compound-based system, the presence of phenyl groups at the 2- and 5-positions precludes traditional polymerization pathways that rely on coupling at these sites.
Consequently, monomer design must exploit other reactive positions. The primary routes for incorporating this moiety include:
Functionalization via the Thiol Group : The thiol (-SH) group at the 3-position is a prime site for polymerization. Thiol-yne and thiol-ene "click" reactions, which involve the addition of a thiol to an alkyne or alkene respectively, offer a highly efficient and metal-free approach to polymer synthesis. researchgate.net This strategy would involve reacting a this compound monomer with a comonomer possessing two or more alkyne/alkene functionalities. This results in polymers where the thiophene unit can be part of the main chain, connected by flexible thioether linkages.
Direct Arylation and C-H Activation : Modern polymerization techniques like Direct Arylation Polycondensation (DAP) bypass the need for pre-functionalized monomers (e.g., organotins or boronic esters) by directly coupling C-H bonds with C-X (X=halogen) bonds. rsc.orgmdpi.com A monomer derived from this compound could be designed to polymerize through the C-H bond at the 4-position of the thiophene ring, reacting with a di-halogenated comonomer. This approach is atom-efficient and reduces the generation of toxic byproducts. rsc.orgnih.gov
Functionalization of Phenyl Rings : The phenyl groups at the 2- and 5-positions can be functionalized with polymerizable groups. For example, bromination of the phenyl rings would create sites for traditional cross-coupling reactions like Suzuki or Stille polymerizations, leading to complex, three-dimensional, or highly branched polymer architectures.
The synthesis of these monomers often builds upon established organometallic chemistry. For instance, creating a bromo-functionalized monomer might involve the targeted bromination of a pre-synthesized 2,5-diphenylthiophene (B121853) precursor. mdpi.com Similarly, synthesizing a di-alkyne comonomer for a thiol-yne reaction would follow standard organic synthetic routes.
To achieve materials with predictable and reproducible properties, the polymerization process must be precisely controlled. Controlled, or "living," polymerization techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and well-defined architectures. sigmaaldrich.com
| Polymerization Technique | Mechanism | Key Advantages | Typical Monomers |
| Grignard Metathesis (GRIM) Polymerization | Chain-growth polycondensation involving a Grignard reagent and a Ni or Pd catalyst. nih.govcmu.edu | Excellent control over regioregularity in poly(3-substituted thiophene)s; can achieve high molecular weights. nih.govcmu.edu | 2,5-Dihalo-3-alkylthiophenes. nih.gov |
| Atom Transfer Radical Polymerization (ATRP) | Controlled radical polymerization initiated by an alkyl halide and catalyzed by a transition metal complex (e.g., Cu). sigmaaldrich.comresearchgate.net | Wide monomer scope, tolerant to many functional groups, allows for complex architectures (block, star polymers). researchgate.nettcichemicals.com | Vinyl monomers, acrylates, methacrylates. researchgate.net |
| Reversible Addition-Fragmentation Chain-transfer (RAFT) | Controlled radical polymerization mediated by a chain transfer agent (e.g., dithioesters). sigmaaldrich.com | Broad monomer applicability, metal-free, enables synthesis of well-defined block copolymers. sigmaaldrich.comtcichemicals.com | Vinyl monomers, styrenes, acrylates. sigmaaldrich.com |
| Direct Arylation Polycondensation (DAP) | Step-growth polymerization coupling C-H and C-X bonds, typically catalyzed by Palladium. rsc.orgmdpi.com | Atom-economical, avoids toxic organometallic reagents, simplifies monomer synthesis. rsc.org | Halogenated and non-halogenated (hetero)aromatics. mdpi.com |
An interactive data table summarizing features of controlled polymerization techniques.
Regioregularity refers to the specific orientation of monomer units within a polymer chain. nih.gov In polythiophenes, particularly poly(3-substituted thiophene)s, the monomer can be incorporated in a Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT) fashion. cmu.edu A high degree of HT coupling generally leads to a more planar polymer backbone, which enhances π-conjugation, facilitates charge transport, and improves the material's electronic properties. cmu.edu
Achieving high regioregularity is a key challenge. Grignard Metathesis (GRIM) polymerization, using catalysts like Ni(dppp)Cl2, is a benchmark method for producing highly regioregular HT-poly(3-alkylthiophene)s. cmu.edu While the this compound monomer itself is symmetric with respect to the 2- and 5-positions, any polymerization involving asymmetrically functionalized phenyl groups or coupling between the 3- and 4-positions would necessitate strict control over regioregularity to avoid defects that disrupt conjugation. nih.gov Interestingly, some studies have shown that a small, controlled amount of regio-irregularity can sometimes enhance properties by modifying the polymer's packing and morphology. rsc.org
The molecular weight (MW) and dispersity (Đ or PDI) are critical parameters that influence the physical and electronic properties of a polymer, including its solubility, film-forming ability, and charge carrier mobility. Controlled polymerization methods are essential for targeting a specific MW and achieving a low dispersity (Đ close to 1), which signifies that the polymer chains are of similar length. nih.gov
Techniques like ATRP and RAFT provide excellent control over MW and Đ for a wide range of monomers by maintaining a low concentration of active propagating species. sigmaaldrich.comtcichemicals.com For conjugated polymers, catalyst-transfer polycondensation methods, such as Pd-catalyzed chain-growth polymerization or Ni-catalyzed GRIM polymerization, have proven effective. nih.govrsc.org In these processes, the catalyst remains associated with the growing polymer chain, which helps to suppress termination and chain-transfer reactions, leading to a linear evolution of molecular weight with monomer conversion and low dispersity values. nih.gov For instance, polymers with dispersities as low as 1.25 have been synthesized using these controlled methods. nih.gov
Controlled Polymerization Techniques for Precisely Defined Architectures
Electronic and Photophysical Properties of Resulting Macromolecules
The electronic behavior of a conjugated polymer is fundamentally described by the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is the energy bandgap (Eg), which determines the polymer's absorption spectrum and its properties as a semiconductor. acs.orgmdpi.com
A central goal in the synthesis of functional polymers is the ability to tune these energy levels. nih.gov This is often accomplished by creating donor-acceptor (D-A) copolymers. acs.org In such a system, electron-rich (donor) units are alternated with electron-poor (acceptor) units along the polymer backbone. This architecture leads to a new, lower-energy electronic transition (an intramolecular charge transfer, or ICT, transition) between the HOMO of the donor and the LUMO of the acceptor. mdpi.com
A polymer incorporating the this compound moiety would likely have this unit act as the electron donor, owing to the electron-rich nature of the thiophene ring. researchgate.net To engineer the bandgap, this donor unit would be copolymerized with a monomer containing a strong electron-accepting moiety, such as diketopyrrolopyrrole (DPP) or pyrazine. acs.orgmdpi.com This D-A strategy effectively raises the polymer's HOMO level (contributed by the donor) and lowers its LUMO level (contributed by the acceptor), resulting in a reduced bandgap. mdpi.com
The following table provides illustrative examples of how HOMO/LUMO levels and bandgaps are tuned in different thiophene-based D-A polymers.
| Polymer | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Bandgap (Eg) (eV) |
| PTPP | Thieno[3,2-b]thiophene | Pyrazine | -5.86 | -3.59 | 2.27 |
| PTPTD | Thieno[3,2-b]thiophene | Thieno[3,4-c]pyrrole-4,6-dione | -5.01 | -3.52 | 1.49 |
| PDPP4T | Quaterthiophene | Diketopyrrolopyrrole (DPP) | -5.32 | -3.54 | 1.78 |
| PDPPTTT | Thieno[3,2-b]thiophene-Thiophene | Diketopyrrolopyrrole (DPP) | -5.20 | -3.50 | 1.70 |
An interactive data table showing HOMO-LUMO levels and bandgaps for representative donor-acceptor conjugated polymers. Data sourced from references acs.orgmdpi.com.
By precisely selecting the donor and acceptor components, the electronic properties of the final macromolecule can be finely tuned to match the requirements of applications ranging from field-effect transistors to photovoltaic cells. acs.org
Exciton (B1674681) Dynamics and Charge Transport Mechanisms in Polymer Films
In donor-acceptor (D-A) copolymers, such as those based on diketopyrrolopyrrole (DPP) and thiophene, the dynamics can be even more intricate. Investigations into PDPPTPT (poly[2,5-bis(2-hexyldecyl)-2,3,5-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl-alt-{[2,2′-(1,4-phenylene)bisthiophene]-5,5′-diyl}]) show bi-exponential decay with lifetimes assigned to hot and relaxed singlet exciton states. acs.org Furthermore, time-resolved two-photon photoemission spectroscopy (2PPE) on DPP-quaterthiophene (PDPP4T) and DPP-thieno-thiophene (PDPPTTT) polymers reveals multiple unoccupied states and electron kinetic energy resolved lifetimes ranging from hundreds of femtoseconds to around 10 picoseconds, indicating rapid initial decay processes. acs.org After annealing, which can improve charge transport properties, a slower decay component terminating after about 20 ps is observed, suggesting a link between structural order and exciton lifetime. acs.org
Table 1: Representative Charge Carrier Mobilities in Thiophene-Based Polymer Thin-Film Transistors
| Polymer | Mobility (cm² V⁻¹ s⁻¹) | Notes | Reference |
|---|---|---|---|
| PDPP-TVT | > 2.0 | Alternating copolymer of thiophene flanked DPP with thienylene-vinylene-thienylene. | rsc.org |
| P3HT (Poly(3-hexylthiophene)) | ≤10⁻⁵ (disordered) to >0.01 (ordered) | Mobility is highly dependent on regioregularity and crystalline order. | researchgate.net |
| Fluorinated Thiophene Copolymers | Up to 5x increase over non-fluorinated analogues | Backbone fluorination lowers HOMO/LUMO levels and enhances charge carrier mobility. | nih.gov |
| DPP-DTT | Not specified, but described as "high-mobility" | Exhibits 2D delocalization for both hole and electron polarons. | researchgate.net |
Influence of Molecular Architecture on Electronic Delocalization and Conjugation Length
The electronic properties of polymers incorporating this compound moieties are profoundly influenced by their molecular architecture. Electronic delocalization, the extent to which π-electrons are spread across the polymer backbone, and the effective conjugation length are critical parameters that dictate the material's optical and electronic characteristics, such as its bandgap. researchgate.netacs.org
A primary factor governing delocalization is the planarity and rigidity of the polymer backbone. rsc.orgnih.gov Quantum chemical studies on thiophene interacting with various metals show that strong interactions can cause the thiophene ring to lose its planarity, which would interrupt the π-electron system and impair charge transport along a polymer chain. aip.org Conversely, synthetic strategies that enhance backbone planarity, such as the creation of ladder-type polymers, are known to promote π-π stacking, improve orbital overlap, and thus increase electronic delocalization. rsc.orgnih.gov The introduction of structural defects, such as saturated sp³-hybridized carbons, disrupts the conjugated pathway, leading to a wider distribution of conformations and a blue-shifted absorption spectrum, indicative of shorter conjugation lengths. rsc.org
The nature of the monomer units within the polymer chain also plays a crucial role. Studies on a series of thiophene-based polymers, including polythiophene, polythieno[3,2-b]thiophene, and polydithieno[3,2-b;2',3'-d]thiophene, demonstrate that extending the π-electron delocalization within the monomer unit itself is a key strategy. researchgate.net However, research also shows that simply increasing the length of the starting oligomer (e.g., from thiophene to bithiophene to trithiophene) before polymerization can lead to a decrease in the conjugation length of the final polymer, a result attributed to the decreasing reactivity of the radical cations of longer oligomers. researchgate.net Incorporating different functional moieties allows for tuning of electronic properties. For example, creating copolymers with electron-withdrawing units like phenanthrenyl-imidazole as side chains on a polythiophene backbone can facilitate charge separation and expand the polymer's light absorption properties. cut.ac.cy
Table 2: Influence of Phenanthrenyl-imidazole Content on the Optical Properties of Thiophene-Based Copolymers
| Copolymer ID | Phenanthrenyl-imidazole Moiety (%) | 3-alkylthiophene Moiety (%) | Optical Band Gap (eV) | Reference |
|---|---|---|---|---|
| 48a | 20 | 80 | 1.88 | cut.ac.cy |
| 48b | 40 | 60 | 1.86 | cut.ac.cy |
| 48c | 60 | 40 | 1.85 | cut.ac.cy |
| 48d | 80 | 20 | 1.83 | cut.ac.cy |
| 48e | 90 | 10 | 1.80 | cut.ac.cy |
Supramolecular Assembly and Self-Organization of Thiophene-Containing Polymers
Chiral Aggregation and Helical Conformation Studies in Solution and Solid State
Thiophene-containing polymers can self-assemble into highly ordered supramolecular structures, and when chiral components are present, this assembly can lead to the formation of helical aggregates with distinct chiroptical properties. rsc.orgpnas.org Chirality can be introduced into polythiophenes through several strategies, such as attaching chiral substituents to the thiophene ring or by complexation with chiral guest molecules. pnas.orgresearchgate.net These chiral polymers often exhibit strong circular dichroism (CD) signals, which are used to study their conformation in both solution and the solid state. researchgate.netmdpi.com
In dilute solutions of a "good" solvent, chiral polythiophenes may exist as random coils and show weak or no CD signals in the region of the polymer's π-π* transition. pnas.org However, upon changing the conditions, such as by adding a "poor" solvent (a non-solvent), the polymer chains can aggregate. rsc.orgmdpi.com This aggregation process can be highly cooperative, leading to the formation of ordered, π-stacked assemblies that adopt a predominantly one-handed helical structure. pnas.org This transition from a disordered coil to an ordered, aggregated state is often accompanied by a distinct color change and a significant amplification of the CD signal. pnas.orgmdpi.com
An alternative to solvent-induced aggregation is the design of polymers that inherently favor a helical conformation. For instance, a polythiophene containing an axially chiral bithiophene unit with a fixed syn-conformation was shown to fold into a one-handed helical structure even in a good solvent, without the need for aggregation. rsc.orgrsc.org This "macromolecular helicity" is distinct from the "supramolecular helicity" that arises from the aggregation of multiple polymer chains. rsc.org All-atom molecular dynamics simulations, combined with experimental chiroptical studies, have been crucial in confirming these helical conformations. rsc.orgrsc.org The interaction between optically inactive polythiophenes and chiral molecules, such as synthetic peptides, can also induce a main-chain chirality, resulting in a helical supermolecule with the electronic properties of the polymer and the ordered structure of a biomolecule. pnas.org
Table 3: Conditions and Observations in Helical Conformation Studies of Thiophene Polymers
| Polymer System | Condition | Observation | Key Technique | Reference |
|---|---|---|---|---|
| Chiral 3,6-substituted poly(thieno[3,2-b]thiophene)s | In solution and film | Investigated (chir)optical properties. | Spectroscopy | researchgate.net |
| Polythiophene with chiral (S)-2-ethylhexyl side chains | Dilute dichlorobenzene solution (0.01 mg/mL) | Evidence of chiral aggregates. | Circular Dichroism (CD) | researchgate.net |
| Ionic polythiophenes | Complexation with guest molecules/polymers | Induced helical conformation. | Spectroscopy | rsc.org |
| PTAA-Li (polyanion) + JR2K (peptide) | Aqueous buffer solution | Induced circular dichroism (ICD) suggests a one-handed helical structure. | CD Spectroscopy | pnas.org |
| Poly-TR (axially chiral bithiophene unit) | Good solvent (chloroform) | Folds into a left-handed helical conformation without aggregation. | CD, CPL, MD Simulations | rsc.orgrsc.org |
Intermolecular Interactions (e.g., Hydrogen Bonding, S...S interactions) in Condensed Phases
The self-organization of thiophene-containing polymers in condensed phases (solid films and gels) is dictated by a network of non-covalent intermolecular interactions. osti.govscispace.com These forces, while individually weak, collectively determine the polymer chain packing, morphology, and ultimately the material's electronic and optical properties. Key interactions include hydrogen bonding, sulfur-sulfur (S···S) interactions, and π-π stacking. osti.govacs.orgacs.org
Hydrogen Bonding: The introduction of functional groups capable of forming hydrogen bonds can be a powerful tool to direct the assembly of polythiophenes. For example, studies on poly(3-alkylthiophene)s with carboxylic acid groups at the end of the alkyl chains (P3CnTs) have shown that intermolecular hydrogen bonding can occur between polymer chains. acs.org This interaction accelerates the aggregation of polymer chains from a disordered coil to an ordered rod-like conformation. acs.org Infrared (FT-IR) spectroscopy is a key technique to verify hydrogen bonding, where shifts in the carbonyl stretching frequency indicate the presence of H-bonded aggregates versus free carbonyl groups. acs.org In other systems, hydrogen bonds can stabilize inorganic frameworks that, in turn, can encapsulate and organize thiophene molecules into parallel stacks. nih.gov
Sulfur-Sulfur (S···S) and other CH···X Interactions: Interactions involving the sulfur heteroatom are characteristic of thiophene-based materials. In the crystal structure of naphthyl end-capped bithiophene, compression to high pressures induces a new S···H interaction between adjacent molecules, stabilizing the high-pressure phase. acs.org Theoretical and experimental work on bithiophene, a model for polythiophene, confirms that strong intermolecular interactions dominate in the solid state, hardening vibrational modes like the inter-ring torsion compared to the isolated molecule. acs.org Computational studies using density functional theory (DFT) have been employed to investigate noncovalent interactions in thiophene-phenylene copolymers, identifying stabilizing S···O, O···H–C, and S···H–C bonds that help to planarize the polymer backbone and influence solid-state ordering. nih.govacs.org
π-π Stacking: This interaction, arising from the overlap of delocalized π-orbitals on adjacent thiophene rings, is fundamental to charge transport in conjugated polymers. osti.gov The planarization of the polymer backbone during aggregation enhances π-conjugation along the chain and facilitates co-facial π-stacking between adjacent chains. osti.gov This stacking creates pathways for efficient charge hopping between polymer backbones. Theoretical analysis of thiophene-cored dimers highlights that van der Waals dispersion forces are the dominant stabilizing factor in π-stacked arrangements. nih.gov The interplay of these various interactions governs the complex morphologies observed in thiophene polymer films, which consist of both ordered crystalline domains and disordered amorphous regions. osti.gov
Table 4: Types of Intermolecular Interactions in Thiophene-Based Systems
| Interaction Type | System Studied | Method of Observation/Study | Key Finding | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Carboxylated Poly(3-Alkylthiophene)s (P3C5T) | FT-IR, UV-Vis Spectroscopy | Accelerates rod-rod aggregation and structural ordering. | acs.org |
| S···H Interaction | Naphthyl end-capped bithiophene (NaT2) | High-Pressure X-ray Diffraction | Forms at ~3.5 GPa, stabilizing a new phase. | acs.org |
| S···O, O···H–C, S···H–C | Thiophene-Phenylene Copolymers | DFT Calculations, MD Simulations | These noncovalent bonds regulate main-chain conformation and promote planarity. | nih.govacs.org |
| π-π Stacking | Regio-regular Poly(3-hexylthiophene) (RR-P3HT) | NEXAFS Spectroscopy | Sensitive to chain planarization and interchain π-π interactions during aggregation. | osti.gov |
| Dispersion Forces | Symmetrized Thiophene-Cored Dimers (S-Tn) | DFT-SAPT Calculations | Van der Waals dispersion is the dominant force stabilizing stacked dimers. | nih.gov |
Table of Compounds Mentioned
Investigations into Metal Complexation and Coordination Chemistry of 2,5 Diphenyl 3 Thiophenethiol
Ligand Binding Characteristics of the Thiophenethiol Moiety with Transition Metals
There is no specific information available in the scientific literature regarding the ligand binding characteristics of 2,5-Diphenyl-3-thiophenethiol with transition metals. General principles of coordination chemistry suggest that the thiophenethiol moiety would likely coordinate to metal centers through the sulfur atom of the thiol group, and potentially through the sulfur atom of the thiophene (B33073) ring, acting as a bidentate ligand. However, without experimental evidence, the precise binding modes, coordination numbers, and stability of such complexes remain speculative.
Electronic Structure and Reactivity of Metal-Thiophenethiol Complexes
Detailed studies on the electronic structure and reactivity of metal complexes specifically involving this compound as a ligand are not documented. Investigations into the electronic properties, such as molecular orbital energies, charge distribution, and spectroscopic characteristics, of these potential complexes have not been reported. Consequently, information regarding their reactivity, including their susceptibility to oxidation-reduction reactions, nucleophilic or electrophilic attack, and ligand exchange reactions, is not available.
Catalytic Activity Studies of Metal-Thiophenethiol-Based Systems in Organic Transformations
There are no published studies on the catalytic activity of metal complexes derived from this compound. While metal-thiophene and metal-thiol complexes are known to exhibit catalytic activity in various organic transformations, the potential of this compound-based systems as catalysts has not been explored. Therefore, no data on their efficiency, selectivity, or substrate scope in any catalytic reaction is currently available.
Exploratory Research in Organic Electronics and Advanced Materials Based on 2,5 Diphenyl 3 Thiophenethiol Derivatives
Design Principles for Optoelectronic Response and Charge Carrier Generation
The performance of optoelectronic devices such as organic photovoltaics (OPVs) and photodetectors is fundamentally linked to the material's ability to absorb light and efficiently generate charge carriers (electrons and holes). The design of 2,5-Diphenyl-3-thiophenethiol derivatives for these applications is guided by principles aimed at optimizing these processes.
A key strategy involves the creation of donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) molecular architectures. mdpi.comnih.gov In this approach, the thiophene (B33073) core, often electron-rich, can act as the donor, while various electron-withdrawing groups can be attached, potentially via the thiol group or by modifying the phenyl rings. This intramolecular charge transfer (ICT) between the donor and acceptor moieties leads to a broadening of the absorption spectrum and a lowering of the material's bandgap, enabling more efficient light harvesting across the solar spectrum. mdpi.comaip.org
The energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. mdpi.commdpi.com For efficient charge carrier generation, the energy levels of the donor and acceptor components in a blend or a single molecule must be appropriately aligned. In OPVs, for instance, the LUMO level of the donor material should be higher than that of the acceptor material to provide a driving force for exciton (B1674681) (a bound electron-hole pair) dissociation at the donor-acceptor interface. mdpi.com The HOMO and LUMO levels can be precisely tuned by altering the strength of the electron-donating and electron-withdrawing groups attached to the this compound framework. nih.govacs.org For example, introducing strong electron-withdrawing groups like dicyanovinylene or 1,1-dicyanomethylene-3-indanone has been shown to lower both HOMO and LUMO levels and reduce the bandgap in related thienothiophene systems. nih.gov
Furthermore, extending the π-conjugated system of the molecule is a well-established principle for enhancing optical absorption. mdpi.com For derivatives of this compound, this can be achieved by introducing additional aromatic rings or conjugated linkers. This extension of conjugation typically results in a bathochromic (red) shift in the absorption spectrum, allowing the material to absorb lower-energy photons. aip.org However, the charge carrier generation and separation processes are ultrafast events, often occurring within femtoseconds of photoexcitation, highlighting the need for precise structural control to optimize these dynamics. mdpi.com
Table 1: Influence of Acceptor Units on Optoelectronic Properties of Thiophene-Based D-A Systems
| Donor Core | Acceptor Unit | Absorption Max (nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|---|
| 2,2′-bi[3,2-b]thienothiophene | Aldehyde | 496 | 2.14 | -5.46 | -3.32 |
| 2,2′-bi[3,2-b]thienothiophene | Rhodanine | 531 | 2.00 | -5.49 | -3.49 |
| 2,2′-bi[3,2-b]thienothiophene | 1,1-dicyanomethylene-3-indanone | 592 | 1.81 | -5.61 | -3.80 |
Data derived from studies on analogous thienothiophene systems and illustrates general design principles. nih.gov
Electronic Structure Considerations for Charge Carrier Mobility and Transport
High charge carrier mobility is essential for the performance of organic field-effect transistors (OFETs) and for efficient charge extraction in solar cells. The mobility in organic semiconductors is strongly dependent on the material's electronic structure and its solid-state packing or morphology. mdpi.commdpi.com
The electronic structure dictates the intrinsic charge transport properties of a single molecule. The reorganization energy—the energy required for a molecule's geometry to relax after gaining or losing a charge—is a key parameter. A low reorganization energy is desirable for efficient charge hopping between molecules. Planar, rigid molecular structures, a characteristic feature of fused thiophene systems, generally exhibit lower reorganization energies and are thus beneficial for charge transport. mdpi.comacs.org Theoretical calculations using density functional theory (DFT) are often employed to predict reorganization energies and guide molecular design. acs.org
Intermolecular charge transport is governed by the electronic coupling between adjacent molecules, which is highly sensitive to their relative orientation and distance (e.g., π-π stacking distance). mdpi.commdpi.com Design strategies for derivatives of this compound should aim to promote ordered molecular packing that facilitates strong intermolecular electronic interactions. Several factors influence this packing:
Planarity: A planar molecular backbone, often encouraged by fused ring systems, promotes close π-π stacking, which is crucial for efficient charge transport. mdpi.comrsc.org
Side Chains: The introduction of alkyl side chains can improve solubility and processability but also critically influences molecular packing. The length and branching of these chains can be optimized to balance processability with the formation of well-ordered crystalline domains. mdpi.commdpi.com
Intermolecular Interactions: Non-covalent interactions, such as S···S interactions between thiophene rings, can help direct molecules into favorable arrangements for charge transport. mdpi.com
By modifying the substituents on the phenyl rings or by functionalizing the thiol group, it is possible to control the balance between hole (p-type) and electron (n-type) transport. Introducing electron-withdrawing groups like fluorine or cyano can lower the LUMO energy level, facilitating electron injection and transport, potentially converting a p-type material into an n-type or ambipolar (both p- and n-type) semiconductor. mdpi.comacs.org
Table 2: Impact of Structural Modification on Hole Mobility in Thiophene Derivatives
| Compound Type | Structural Feature | Hole Mobility (cm²/Vs) | Reference |
|---|---|---|---|
| Dithienothiophene (DTT) Derivative | Linear octyl side-chains | up to 0.10 | mdpi.com |
| Dithienothiophene (DTT) Derivative | Branched 2-ethylhexyl side-chains | 0.0091 | mdpi.com |
| Fused Dithienothiophene (DH-BDT) | Highly ordered crystalline c-phase | up to 0.09 | psu.edu |
| Fused Dithienothiophene (DH-BDT) | Less ordered b-phase | 4.4 x 10⁻⁵ | psu.edu |
| Oligofluorene-thiophene (DHFTTF) | Highly ordered polycrystalline film | up to 0.12 | pkusz.edu.cn |
This table presents data from various high-performance thiophene derivatives, illustrating the strong correlation between molecular structure, solid-state order, and charge carrier mobility.
Fabrication and Characterization of Thin Film Morphologies for Advanced Electronic Devices
The performance of an organic electronic device is not solely determined by the properties of the individual molecules but is critically dependent on the morphology of the active material in the solid state. aip.orgpkusz.edu.cn Therefore, the fabrication of high-quality thin films and their subsequent characterization are paramount steps in device development.
Several techniques are employed to deposit thin films of thiophene-based materials, including solution-based methods like spin-coating and solution-shearing, as well as vacuum-based methods like thermal evaporation. mdpi.compkusz.edu.cn The choice of deposition method and the processing conditions (e.g., substrate temperature, solvent, and annealing) have a profound impact on the resulting film's morphology. pkusz.edu.cn For instance, depositing oligofluorene-thiophene films at elevated substrate temperatures has been shown to enhance crystalline order and improve charge carrier mobility. pkusz.edu.cn Similarly, the solution-shearing method can produce highly ordered films of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives. mdpi.com
The characterization of these thin films provides crucial insights into the structure-property relationships. Key techniques include:
X-ray Diffraction (XRD): XRD is used to probe the crystallinity and molecular packing within the film. The presence of sharp diffraction peaks indicates a high degree of crystalline order, which is generally correlated with higher charge carrier mobility. mdpi.compsu.edupkusz.edu.cn
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the surface topography and internal microstructure of the films. aip.orgmdpi.compkusz.edu.cn They can reveal information about grain size, domain interconnectivity, and surface roughness. Films with large, well-interconnected crystalline grains and low surface roughness typically exhibit superior electronic performance because they minimize charge trapping at grain boundaries. mdpi.com
For derivatives of this compound, controlling the thin-film morphology will be critical. The phenyl groups can induce significant torsional angles, potentially disrupting planar packing, but they also provide sites for functionalization to steer supramolecular organization. The thiol group could be used to anchor the molecules to specific surfaces, creating well-ordered self-assembled monolayers (SAMs), or to introduce moieties that promote specific intermolecular packing motifs. researchgate.net Achieving a morphology with a high degree of crystalline order and continuous pathways for charge transport is the ultimate goal for fabricating high-performance electronic devices. mdpi.compsu.edu
Future Research Directions and Emerging Paradigms for 2,5 Diphenyl 3 Thiophenethiol
Computational Design and Predictive Modeling for Novel Derivatives with Tailored Properties
The advancement of computational chemistry offers a powerful paradigm for the rational design of novel molecules, moving beyond traditional trial-and-error synthesis. For 2,5-Diphenyl-3-thiophenethiol, in silico methods can predict how structural modifications will influence its physicochemical properties, enabling the creation of derivatives with functionalities tailored for specific applications.
Detailed research findings indicate that computational tools like Density Functional Theory (DFT) are instrumental in predicting the electronic structure of thiophene-based molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern the electronic and optical properties, can be precisely calculated. rsc.org By modeling the introduction of various electron-donating or electron-withdrawing substituents onto the phenyl rings of this compound, researchers can forecast the resulting changes to its bandgap. rsc.orgscience.gov For instance, adding nitro groups would likely lower the LUMO level, enhancing electron-accepting capabilities, while methoxy (B1213986) groups would raise the HOMO level, improving electron-donating properties. This predictive power is crucial for designing materials for organic electronics such as field-effect transistors and solar cells. rsc.org
Furthermore, predictive models can elucidate reaction mechanisms and stability. researchgate.netnih.gov Thiol-thione tautomerism, a potential equilibrium for this molecule, can be investigated using computational methods to determine the more stable form under various conditions. science.gov This insight is vital for ensuring the stability and performance of devices or systems incorporating these molecules.
Table 1: Predicted Effects of Substituents on the Electronic Properties of this compound Derivatives This table is illustrative, based on established computational chemistry principles.
| Substituent on Phenyl Ring | Predicted Effect on HOMO/LUMO | Potential Application |
|---|---|---|
| Nitro (-NO₂) | Lowers HOMO and LUMO levels | Electron-accepting material in organic electronics |
| Cyano (-CN) | Lowers LUMO level more than HOMO | n-type semiconductor component |
| Methoxy (-OCH₃) | Raises HOMO level | Electron-donating material in organic solar cells |
Integration into Multi-component Hybrid Systems for Enhanced or Synergistic Functionality
The true potential of this compound may be realized when it is incorporated as a building block within larger, multi-component systems. Its distinct structural features—a rigid, π-conjugated core and a reactive thiol group—make it an ideal candidate for creating advanced hybrid materials with emergent properties.
One major avenue of research is the incorporation of this compound derivatives into conjugated polymers. Polythiophenes are a cornerstone of organic electronics, but their properties can be finely tuned by altering the monomer units. rsc.orgsemanticscholar.org The thiol group on the thiophene (B33073) ring can serve as a versatile anchor point for polymerization or for post-polymerization functionalization. The phenyl substituents, meanwhile, can enhance the solubility and processability of the resulting polymers, a common challenge with unsubstituted polythiophenes. rsc.org By polymerizing functionalized this compound monomers, new materials for light-emitting diodes and plastic solar cells could be developed. rsc.org
Another promising direction is the use of the thiol group to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.net The strong affinity between sulfur and gold allows for the creation of highly ordered, single-molecule-thick layers. In this context, the 2,5-diphenylthiophene (B121853) portion would form a well-defined surface, whose electronic and hydrophobic properties could be precisely controlled. Such functionalized surfaces are critical for developing advanced sensors, molecular electronics, and corrosion-resistant coatings.
Table 2: Potential Multi-component Systems Incorporating this compound
| Hybrid System | Role of this compound | Potential Functionality/Application |
|---|---|---|
| Conjugated Polymer | Monomer or functional side-chain | Active layer in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs) rsc.org |
| Self-Assembled Monolayer (SAM) on Gold | Surface-anchoring molecule | Molecular electronics, chemical sensors, anti-corrosion coatings researchgate.net |
| Metal-Organic Framework (MOF) | Functionalized organic linker | Catalysis, gas storage, selective separation |
Development of Sustainable Synthetic Routes and Methodologies for Compound Production
As the applications for complex molecules expand, so does the need for their production to be efficient, cost-effective, and environmentally benign. Future research must focus on developing sustainable synthetic methodologies for this compound and its derivatives, aligning with the principles of green chemistry.
A key strategy is the use of multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. The Gewald reaction, a well-established MCR for synthesizing 2-aminothiophenes, provides a powerful template for this approach. organic-chemistry.orgwikipedia.org This reaction condenses a ketone or aldehyde, an α-cyanoester, and elemental sulfur in one pot to produce a highly substituted thiophene. wikipedia.org Adapting Gewald-type conditions or developing new MCRs for 3-thiophenethiols could dramatically streamline the synthesis of the target compound, avoiding lengthy, multi-step processes that require purification of intermediates.
Further sustainability can be achieved by employing modern synthetic tools. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Gewald reactions. wikipedia.orgumich.edu The development of novel catalytic systems, such as those based on palladium or nickel, can enable C-S bond formation under milder conditions than traditional methods. rsc.org Direct arylation polymerization, for example, is a greener alternative to conventional polymerization techniques as it reduces the need for pre-functionalized monomers and toxic organometallic reagents. rsc.org Applying these principles to the synthesis of this compound would not only reduce the environmental footprint but also make the compound more accessible for widespread research and application.
Table 3: Comparison of Synthetic Approaches for Thiophene Derivatives
| Feature | Traditional Synthesis | Proposed Sustainable Route |
|---|---|---|
| Number of Steps | Multiple steps with intermediate isolation | One-pot multi-component reaction wikipedia.org |
| Solvent/Reagent Use | Often requires stoichiometric and hazardous reagents | Catalytic amounts, less toxic solvents |
| Energy Consumption | Prolonged heating under reflux | Microwave irradiation for shorter reaction times wikipedia.org |
| Waste Generation | Significant, due to multiple steps and purifications | Minimal, high atom economy rsc.org |
Q & A
Q. How can researchers optimize the synthesis of 2,5-Diphenyl-3-thiophenethiol while minimizing byproducts?
- Methodological Answer : Synthesis optimization should employ a Design of Experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, use fractional factorial designs to identify critical factors influencing yield and purity. Post-reaction analysis via HPLC or GC-MS can quantify byproducts . Purification techniques like column chromatography (gradient elution) or recrystallization in polar/non-polar solvent mixtures should be tested for efficacy. Reference NMR (¹H/¹³C) and FT-IR spectra for structural validation against computational predictions (e.g., DFT) .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Combine multiple spectroscopic methods for cross-validation:
- ¹H/¹³C NMR : Compare experimental chemical shifts with DFT-generated predictions to confirm substituent positions on the thiophene ring.
- FT-IR : Validate sulfur-hydrogen (S-H) stretching vibrations (~2550 cm⁻¹) and aromatic C-H bending.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
Discrepancies in data should be resolved through iterative refinement of synthetic protocols or computational models .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% relative humidity for 1–3 months). Monitor degradation via HPLC for purity loss and LC-MS to identify decomposition products. Compare results with baseline stability in inert atmospheres (argon/vacuum-sealed vials). Statistical tools like ANOVA can determine significance of environmental factors .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reactivity data for this compound?
- Methodological Answer : Use Density Functional Theory (DFT) to model reaction pathways and identify transition states. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). If discrepancies persist, consider solvent effects (via COSMO-RS models) or non-covalent interactions (NCI analysis). Triangulate findings with spectroscopic data (e.g., Raman for bond dynamics) .
Q. What strategies address conflicting results in the compound’s electronic properties (e.g., HOMO-LUMO gaps) across studies?
- Methodological Answer : Systematically evaluate methodological variables:
- Experimental : Ensure consistency in solvent polarity, concentration, and measurement techniques (cyclic voltammetry vs. UV-Vis).
- Computational : Standardize basis sets (e.g., 6-311+G(d,p)) and solvation models across software (Gaussian, ORCA).
Publish raw datasets and workflows to enable reproducibility audits .
Q. How can researchers design experiments to probe the compound’s potential as a ligand in transition-metal complexes?
- Methodological Answer : Adopt a stepwise approach:
- Binding Studies : Use UV-Vis titration or ITC (Isothermal Titration Calorimetry) to quantify affinity for metals (e.g., Pd, Cu).
- Structural Analysis : Employ X-ray crystallography or EXAFS to determine coordination geometry.
- Reactivity Screening : Test catalytic activity in cross-coupling reactions (Suzuki, Heck) under varied conditions. Correlate results with DFT-predicted metal-ligand bond strengths .
Methodological Considerations from Evidence
- Data Contradictions : Address inconsistencies via triangulation (e.g., spectroscopic, computational, and kinetic data) and member checking with peer reviewers .
- Ethical Practices : Document safety protocols for handling thiol-containing compounds (e.g., PPE, fume hood use) as per OSHA guidelines .
- Reproducibility : Archive synthetic protocols and computational inputs/outputs in open-access repositories to align with NIST standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
